molecular formula C7H7NO B033942 5-Methylnicotinaldehyde CAS No. 100910-66-5

5-Methylnicotinaldehyde

Cat. No.: B033942
CAS No.: 100910-66-5
M. Wt: 121.14 g/mol
InChI Key: BCSGDXYJDSJMFA-UHFFFAOYSA-N
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Description

5-Methylnicotinaldehyde is an organic compound with the molecular formula C7H7NO. It is a derivative of nicotinaldehyde, where a methyl group is attached to the 5-position of the pyridine ring. This compound is known for its applications in various chemical reactions and research fields due to its unique structural properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

5-Methylnicotinaldehyde can be synthesized through several methods. One common approach involves the reaction of 2-butanone with methyl ethyl amine to generate 5-methyl pyridine, which is then oxidized to obtain 5-methyl pyridine-3-carbaldehyde . The specific preparation conditions need to be optimized to achieve high yield and purity.

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure consistency and efficiency. The exact methods may vary depending on the manufacturer and the intended application of the compound.

Chemical Reactions Analysis

Types of Reactions

5-Methylnicotinaldehyde undergoes various types of chemical reactions, including:

    Oxidation: This reaction can convert the aldehyde group to a carboxylic acid.

    Reduction: The aldehyde group can be reduced to an alcohol.

    Substitution: The methyl group or the aldehyde group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Various reagents can be used depending on the desired substitution, such as halogens or other nucleophiles.

Major Products Formed

    Oxidation: 5-Methylpyridine-3-carboxylic acid.

    Reduction: 5-Methyl-3-pyridinemethanol.

    Substitution: Products vary based on the substituent introduced.

Scientific Research Applications

5-Methylnicotinaldehyde has a wide range of applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 5-Methylnicotinaldehyde involves its interaction with specific molecular targets and pathways. As an aldehyde, it can form Schiff bases with amines, which can further participate in various biochemical reactions. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

    Nicotinaldehyde: The parent compound without the methyl group.

    3-Methylpyridine-2-carbaldehyde: A similar compound with the methyl group at a different position.

    2-Pyridinecarboxaldehyde: Another derivative of pyridine with an aldehyde group.

Uniqueness

5-Methylnicotinaldehyde is unique due to the specific positioning of the methyl group, which can influence its reactivity and interactions compared to other similar compounds. This unique structure makes it valuable for specific synthetic and research applications .

Properties

IUPAC Name

5-methylpyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO/c1-6-2-7(5-9)4-8-3-6/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCSGDXYJDSJMFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30556449
Record name 5-Methylpyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30556449
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

121.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100910-66-5
Record name 5-Methylpyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30556449
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-methylpyridine-3-carbaldehyde
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

3-Hydroxymethyl-5-methylpyridine (972 mg, 7.89 mmol) was dissolved in dichloromethane (30 mL). To this, manganese dioxide (7.5 g) was added and the mixture was stirred at room temperature for 1 hour. The reaction mixture was filtered through Celite and the solvent was evaporated off under reduced pressure. The residue was purified by silica gel column chromatography (chloroform/methanol=19/1) to give 3-formyl-5-methylpyridine (936 mg, yield: 98%).
Quantity
972 mg
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
7.5 g
Type
catalyst
Reaction Step Two
Customer
Q & A

Q1: What is the significance of the reaction between 5-methylnicotinaldehyde and thiosemicarbazide?

A1: The reaction between 2-chloro-5-methylnicotinaldehyde (a derivative of this compound) and thiosemicarbazide leads to the formation of (E)-1-[(2-chloro-5-methylpyridin-3-yl)methylene]thiosemicarbazide []. This newly synthesized compound exhibits potential insecticidal activity, making it a subject of interest for agricultural applications.

Q2: How does the structure of (E)-1-[(2-chloro-5-methylpyridin-3-yl)methylene]thiosemicarbazide influence its properties?

A2: The crystal structure of (E)-1-[(2-chloro-5-methylpyridin-3-yl)methylene]thiosemicarbazide reveals the presence of intermolecular hydrogen bonds (N—H⋯N, N—H⋯S, and N—H⋯Cl) []. These interactions contribute to the formation of a three-dimensional network within the crystal lattice, potentially influencing the compound's stability and other physicochemical properties. Further research is needed to elucidate the structure-activity relationships and determine the specific impact of these structural features on insecticidal activity.

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